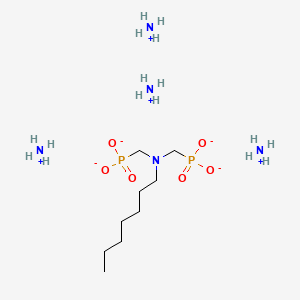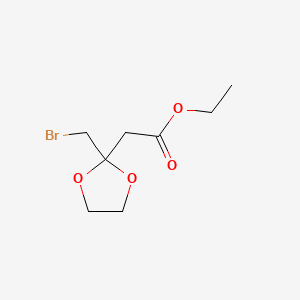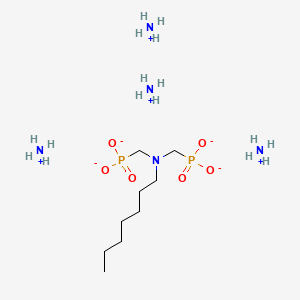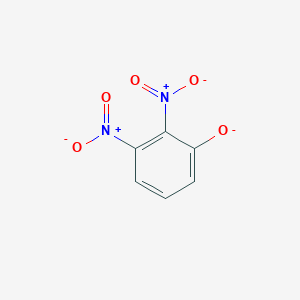
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C₉H₃₅N₅O₆P₂. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Researchers use it to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain medical conditions due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
(Heptylimino)bis(methylene)bisphosphonic acid: Similar structure but without the ammonium salt component.
(Heptylimino)bis(methylene)bisphosphonic acid, sodium salt: Similar structure but with sodium instead of ammonium.
(Heptylimino)bis(methylene)bisphosphonic acid, potassium salt: Similar structure but with potassium instead of ammonium. These compounds share similar chemical properties but differ in their specific applications and effects due to the presence of different counterions.
Propriétés
Numéro CAS |
94202-06-9 |
|---|---|
Formule moléculaire |
C9H35N5O6P2 |
Poids moléculaire |
371.35 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |
Clé InChI |
NABPSOMSTWNYCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)











